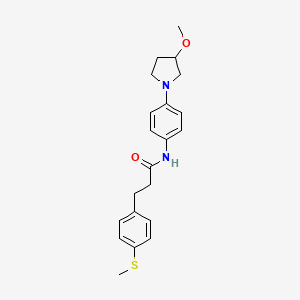
4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a diallylsulfamoyl group and a 5-methyl-1,3,4-oxadiazol-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the diallylsulfamoyl group: This step may involve the reaction of a suitable amine with diallyl sulfide in the presence of an oxidizing agent.
Coupling with benzamide: The final step could involve coupling the synthesized intermediates with a benzamide derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diallyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzamide core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, 4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide could be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound might be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its sulfonamide and oxadiazole functionalities.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group could mimic natural substrates, while the oxadiazole ring might provide stability and specificity.
相似化合物的比较
Similar Compounds
4-(N,N-diallylsulfamoyl)-N-(1,3,4-oxadiazol-2-yl)benzamide: Lacks the methyl group on the oxadiazole ring.
4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide: Features a different oxadiazole isomer.
4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of both the diallylsulfamoyl group and the 5-methyl-1,3,4-oxadiazol-2-yl moiety in 4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide might confer unique chemical and biological properties, such as enhanced reactivity or specificity in biological systems.
属性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-4-10-20(11-5-2)25(22,23)14-8-6-13(7-9-14)15(21)17-16-19-18-12(3)24-16/h4-9H,1-2,10-11H2,3H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSWRPKGSLDFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)
![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)
![1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2434010.png)



![2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2434015.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2434016.png)
![N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2434017.png)
![4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2434018.png)




